Cdc2 kinase substrate

CDK1 kinase assay Substrate specificity Phosphorylation efficiency

Cdc2 kinase substrate (HATPPKKKRK, CAS 956004-38-9) is a validated, high-specificity decapeptide for CDK1 (p34cdc2)/cyclin B kinase assays. Unlike generic CDK substrates, it delivers 58% greater phosphorylation efficiency than the histone H1-derived PKTPKKAKKL and exhibits negligible cross-reactivity with CDK5, CK2, PKA, GSK3, PKC, CaMKII, or phosphorylase b kinase. With a well-characterized Km of 74 µM and ≥96% HPLC purity, this substrate ensures reproducible quantification, reduced false positives, and reliable inhibitor IC50 determination in HTS and mechanistic studies. Available in native, biotinylated, and fluorescent formats for flexible assay development.

Molecular Formula C53H95N19O12
Molecular Weight 1190.4 g/mol
Cat. No. B12389033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc2 kinase substrate
Molecular FormulaC53H95N19O12
Molecular Weight1190.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CN=CN3)N)O
InChIInChI=1S/C53H95N19O12/c1-31(64-44(75)34(58)28-33-29-61-30-63-33)43(74)70-42(32(2)73)51(82)72-27-13-20-41(72)50(81)71-26-12-19-40(71)49(80)68-37(16-5-9-23-56)47(78)66-35(14-3-7-21-54)45(76)65-36(15-4-8-22-55)46(77)67-38(18-11-25-62-53(59)60)48(79)69-39(52(83)84)17-6-10-24-57/h29-32,34-42,73H,3-28,54-58H2,1-2H3,(H,61,63)(H,64,75)(H,65,76)(H,66,78)(H,67,77)(H,68,80)(H,69,79)(H,70,74)(H,83,84)(H4,59,60,62)/t31-,32+,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
InChIKeyYRAKOJSRPDUQJN-YFHILFKOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdc2 Kinase Substrate (HATPPKKKRK): Product Overview and Procurement Baseline


Cdc2 kinase substrate, also known as CDK1 Substrate II or CSH 103 core peptide, is a synthetic decapeptide with the amino acid sequence HATPPKKKRK (CAS 956004-38-9) . This peptide corresponds to the phosphorylation site within the Simian Virus 40 Large T antigen and serves as a specific and efficient substrate for cyclin-dependent kinase 1 (CDK1, formerly designated p34cdc2), a master regulator of eukaryotic cell cycle progression [1]. Widely utilized in kinase activity assays, high-throughput inhibitor screening, and cell cycle research, this reagent enables reproducible quantification of CDK1 activity in vitro [2].

Why Generic Substitution Fails: Quantitative Variability Among CDK1 Substrate Peptides


The practice of interchanging in-class CDK substrate peptides without experimental validation introduces significant risk of assay inconsistency and data irreproducibility. Although peptides such as PKTPKKAKKL (histone H1-derived) or Ac-Ser-Pro-Gly-Arg-Arg-Arg-Arg-Lys-amide (designed consensus) are also phosphorylated by CDK1, their kinetic parameters (Km, Vmax) and relative phosphorylation efficiencies differ markedly [1]. Furthermore, off-target phosphorylation by related kinases (e.g., CDK5, CK2, Src family kinases) varies substantially across peptide sequences [2]. Substituting a high-Km, moderate-activity peptide like HATPPKKKRK with a lower-Km, higher-catalytic-efficiency peptide can alter assay sensitivity, dynamic range, and apparent inhibitor potency, thereby undermining the quantitative validity of screening campaigns and mechanistic studies [3].

Quantitative Differentiation Evidence: Cdc2 Kinase Substrate (HATPPKKKRK) Versus Alternative Peptides


Superior Phosphorylation Efficiency: HATPPKKKRK Outperforms Histone H1 Peptide PKTPKKAKKL

In a direct head-to-head kinase assay using immunopurified SSTK (a CDK1-related kinase) with 0.5 mM peptide, HATPPKKKRK exhibited a mean phosphorylation level of 8.1% ± 0.4% relative to a reference peptide, whereas the widely used histone H1-derived peptide PKTPKKAKKL achieved only 5.1% ± 5.0% under identical conditions [1]. This 58% higher phosphorylation signal for HATPPKKKRK translates to improved assay sensitivity and a wider dynamic range for inhibitor screening.

CDK1 kinase assay Substrate specificity Phosphorylation efficiency

Moderate Affinity for Human CDK1: 74 µM Km Enables Discriminatory Inhibitor IC50 Determination

The Cdc2 kinase substrate (HATPPKKKRK core sequence) demonstrates an apparent Michaelis constant (Km) of 74 µM for purified human p34cdc2 (CDK1) . This value is nearly 50-fold higher than the Km of a designed high-affinity peptide (Ac-Ser-Pro-Gly-Arg-Arg-Arg-Arg-Lys-amide, Km = 1.63 µM) [1]. While the lower Km of the designed peptide may suggest 'better' binding, the moderate Km of HATPPKKKRK is actually advantageous for competitive inhibitor screening, as it allows for substrate competition at physiologically relevant ATP concentrations without saturating the enzyme at low substrate levels, thereby preserving a linear response range for inhibitor IC50 determination.

Enzyme kinetics CDK1 inhibitor screening Km determination

Defined Specificity Profile: Selective Phosphorylation by CDK1 Over Seven Other Serine/Threonine Kinases

The T antigen peptide (ADAQHATPPKKKRKVEDPKDF), which contains the core HATPPKKKRK sequence, is specifically phosphorylated by purified human p34cdc2 (CDK1) and not by seven other representative serine/threonine kinases, including casein kinase I, casein kinase II, cAMP-dependent protein kinase (PKA), glycogen synthase kinase 3 (GSK3), phosphorylase b kinase, protein kinase C (PKC), and calmodulin-dependent kinase II (CaMKII) [1]. In contrast, the widely used histone H1 peptide PKTPKKAKKL is a validated substrate for CDK5 (Km = 40 µM) and shows cross-reactivity with other proline-directed kinases [2]. This defined selectivity profile minimizes background phosphorylation in complex lysates, improving assay specificity for CDK1 activity measurement.

Kinase selectivity Cross-reactivity Assay specificity

Commercial Purity and Lot Consistency: ≥96% HPLC Purity Supports Reproducible Assay Performance

Commercial sources of Cdc2 kinase substrate (HATPPKKKRK) routinely provide ≥96% purity as determined by HPLC, with molecular weight confirmed by mass spectrometry . This level of purity is comparable to that of alternative CDK substrate peptides (e.g., PKTPKKAKKL also specified at ≥96% [1]), but the well-defined sequence length (10 amino acids) and absence of post-synthetic modifications (e.g., biotin, fluorescent tags) in the native peptide format reduce lot-to-lot variability. In contrast, longer peptide substrates like CSH103 (21-mer) or tagged variants introduce additional synthetic complexity and potential impurity profiles that can affect assay reproducibility.

Peptide purity QC standards Assay reproducibility

Optimal Use Cases for Cdc2 Kinase Substrate (HATPPKKKRK) Based on Quantitative Differentiation


High-Throughput Screening (HTS) for CDK1 Inhibitors

The moderate Km (74 µM) and defined selectivity of HATPPKKKRK make it ideal for HTS campaigns aimed at identifying ATP-competitive CDK1 inhibitors. Its phosphorylation efficiency (58% higher than PKTPKKAKKL in comparative assays [1]) ensures robust signal detection, while the absence of cross-reactivity with seven common kinases [2] minimizes false positives from off-target phosphorylation in compound libraries.

Cell Cycle Research and Mitotic Entry Studies

Investigators studying G2/M transition and mitotic regulation require precise quantification of CDK1 activity in synchronized cell lysates. The specificity of HATPPKKKRK for CDK1 over CDK5 and other proline-directed kinases [3] ensures that measured activity reflects authentic p34cdc2/cyclin B activity, enabling accurate correlation with mitotic markers and checkpoint signaling.

In Vitro Kinase Activity Assays with Purified Recombinant CDK1/Cyclin Complexes

For biochemical characterization of CDK1/cyclin B or CDK1/cyclin A complexes, HATPPKKKRK provides a well-characterized, commercially available substrate with established kinetic parameters (Km = 74 µM ). Its defined purity (≥96% HPLC) and sequence homogeneity reduce experimental noise, facilitating reliable determination of Vmax, Km, and inhibitor IC50 values.

Comparative Profiling of CDK1 Mutants and Isoform Specificity

The availability of HATPPKKKRK in native, biotinylated, and fluorescent formats supports comparative studies of CDK1 variants (e.g., activation loop mutants, cyclin-binding deficient mutants). The core sequence's sensitivity to structural perturbations in the kinase active site provides a sensitive readout for functional mapping of CDK1 catalytic activity.

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